N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide
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Overview
Description
N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide is a complex organic compound with the molecular formula C24H19N3O5S2 . This compound features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The presence of the nitrophenyl and sulfonyl groups adds to its chemical complexity and potential for diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with 2-aminothiazole in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with benzoyl chloride to form the final product .
Industrial Production Methods
. the synthetic route described above can be scaled up with appropriate modifications to reaction conditions and purification techniques to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution often involves reagents like bromine, while nucleophilic substitution may use reagents like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions on the thiazole ring can yield various substituted thiazoles .
Scientific Research Applications
N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Studied for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity . The nitrophenyl and sulfonyl groups may also contribute to its biological activity by enhancing its binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
- N-(5-((4-nitrophenyl)sulfonyl)-1,3-thiazol-2-yl)-2-quinolinecarboxamide
- 2-(2-chlorophenoxy)-N-(5-((4-nitrophenyl)sulfonyl)-1,3-thiazol-2-yl)acetamide
Uniqueness
N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide is unique due to its specific combination of functional groups and the thiazole ring, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O5S2/c20-15(11-4-2-1-3-5-11)18-16-17-10-14(25-16)26(23,24)13-8-6-12(7-9-13)19(21)22/h1-10H,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVLTGFJCDGCAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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